molecular formula C12H11FN2O2S B1284769 3-Amino-N-(4-fluorophenyl)benzenesulfonamide CAS No. 953717-92-5

3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1284769
CAS No.: 953717-92-5
M. Wt: 266.29 g/mol
InChI Key: GEAAWZUJFWTHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is a high-purity chemical compound supplied for laboratory research use. This compound is provided with a documented purity of 95% or higher . Chemical Identifiers: This benzenesulfonamide derivative has the CAS Number 953717-92-5 and a molecular formula of C 12 H 11 FN 2 O 2 S, corresponding to a molecular weight of 266.29 g/mol . Research Applications: As a functionalized sulfonamide, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. The presence of both an amino group and a sulfonamide moiety attached to a fluorophenyl ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structural features are commonly explored in the design of enzyme inhibitors and other biologically active compounds. Usage and Handling: This product is intended for research purposes only in a controlled laboratory environment. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAAWZUJFWTHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588460
Record name 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953717-92-5
Record name 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-N-(4-fluorophenyl)benzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound (CAS 953717-92-5). As a member of the benzenesulfonamide class, this molecule possesses a scaffold of significant pharmacological interest. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical characteristics, synthetic accessibility, and reactivity. By contextualizing the compound within the broader landscape of sulfonamide chemistry, this guide serves as a foundational resource for leveraging its structural features in research and development, particularly in the design of enzyme inhibitors and other therapeutic agents.

The Benzenesulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The benzenesulfonamide moiety is a privileged scaffold in drug discovery, renowned for its role in a wide array of therapeutic agents. Its prominence began with the discovery of sulfonamide antibacterials (sulfa drugs), which act by inhibiting bacterial dihydropteroate synthase.[1][2] Beyond this, the scaffold is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[3]

Pharmacological Significance

Primary sulfonamides (-SO₂NH₂) are potent inhibitors of carbonic anhydrases, a class of enzymes targeted for treating glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of its inhibitory action. The substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the molecule's binding affinity and isoform selectivity.[3][4] The presence of an amino group and a substituted N-phenyl ring, as in this compound, offers vectors for chemical modification to fine-tune these properties.

Principles of Structure-Activity Relationship (SAR)

For benzenesulfonamide-based CA inhibitors, substituents on the aromatic ring can form additional interactions within the active site, influencing both potency and selectivity.[3] The 3-amino group on the benzenesulfonamide ring can act as a hydrogen bond donor or acceptor and serves as a critical handle for further chemical modification. The N-(4-fluorophenyl) group can engage in hydrophobic interactions, while the fluorine atom may enhance binding affinity through favorable electrostatic interactions or improve metabolic stability.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is essential for its application in research and drug development. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and reliable computational predictions provides a strong foundational profile.

Chemical Identity and Core Properties

The fundamental identifiers and structural details of the molecule are summarized below.

PropertyValueSource
CAS Number 953717-92-5[5]
Molecular Formula C₁₂H₁₁FN₂O₂S[6]
Molecular Weight 266.29 g/mol [6]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)FN/A
Predicted Physicochemical Data

The following properties have been predicted using computational models, offering valuable guidance for experimental design.

PropertyPredicted ValueSource
Boiling Point 455.1 ± 55.0 °C[5]
Density 1.439 ± 0.06 g/cm³[5]
pKa 8.87 ± 0.10[5]
XLogP3 2.0[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Solubility Profile

Based on its structure, this compound is expected to be soluble in many common organic solvents such as ethers, tetrahydrofuran (THF), and dichloromethane (DCM).[8] Its solubility in aqueous media is likely to be limited, though the presence of amino and sulfonamide groups may allow for solubility in acidic or basic solutions. The use of co-solvents or formulation strategies, such as natural deep eutectic solvents (NADES), may be explored to enhance solubility for biological assays.[9]

Chemical Structure of this compound mol

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established and reliable organic chemistry methodologies. A logical retrosynthetic analysis points to a straightforward and robust synthetic route.

Retrosynthetic Analysis

The most logical disconnection is at the sulfonamide (S-N) bond. This approach simplifies the molecule into two readily available or easily synthesized starting materials: 3-aminobenzenesulfonyl chloride and 4-fluoroaniline.

G target This compound disconnection Sulfonamide Bond (S-N Disconnection) target->disconnection intermediates Starting Materials sm1 3-Aminobenzenesulfonyl Chloride intermediates->sm1 sm2 4-Fluoroaniline intermediates->sm2

Caption: Retrosynthetic pathway for the target molecule.

General Synthetic Protocol

This protocol outlines a standard procedure for the formation of the sulfonamide bond.

Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and 4-fluoroaniline, followed by reduction.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • 4-Fluoroaniline

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sulfonamide Formation:

    • Dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the cooled mixture dropwise over 30 minutes. The choice of the nitro-precursor is strategic to avoid side reactions with the free amine during the sulfonylation step.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide.

  • Nitro Group Reduction:

    • Dissolve the crude nitro-intermediate in ethanol or acetic acid.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]

    • Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate carefully with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude product by column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

Spectroscopic Characterization (Anticipated)

Confirmation of the final structure would rely on standard spectroscopic methods.[11]

TechniqueAnticipated Key Features
¹H NMR - Multiplets in the aromatic region (δ 6.5-8.0 ppm).- Broad singlet for the -NH₂ protons.- Broad singlet for the sulfonamide -NH- proton.
¹³C NMR - Resonances in the aromatic region (δ 110-150 ppm).- Carbon attached to fluorine will show a large C-F coupling constant.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonamide (~1330-1370 and ~1150-1180 cm⁻¹).
Mass Spec (ESI) - Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (266.29).

Chemical Reactivity and Derivatization

The molecule contains two key reactive sites: the 3-amino group and the acidic sulfonamide proton, making it a versatile building block for creating libraries of new compounds.[1]

Reactions of the 3-Amino Group

The primary aromatic amine is a nucleophilic center that can undergo a variety of transformations.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, a common reaction in the synthesis of biologically active molecules.[2][12]

  • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

cluster_reactions Key Derivatization Pathways cluster_products Resulting Functional Groups start 3-Amino Group (on Benzene Ring) acylation Acylation (+ R-COCl) start->acylation schiff Schiff Base Formation (+ R-CHO) start->schiff diazotization Diazotization (+ HNO₂) start->diazotization amide Amide (-NHCOR) acylation->amide imine Imine (-N=CHR) schiff->imine diazonium Diazonium Salt (-N₂⁺) diazotization->diazonium

Sources

An In-Depth Technical Guide to 3-Amino-N-(4-fluorophenyl)benzenesulfonamide and the Broader Benzenesulfonamide Class

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, which revolutionized the treatment of bacterial infections.[1] Today, their applications have expanded significantly, with derivatives being investigated and utilized for their roles as carbonic anhydrase inhibitors, anticancer agents, anti-inflammatory drugs, and more.[1][2] This guide focuses on the specific, yet largely uncharacterized, molecule 3-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS Number: 953717-92-5), placing it within the broader, well-established context of the benzenesulfonamide class of compounds. Due to the limited publicly available data on this specific compound, this document will provide a comprehensive overview of the synthesis, potential mechanisms of action, and analytical methodologies applicable to N-aryl benzenesulfonamides, offering a predictive and practical framework for researchers.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Characteristic for this compoundRationale based on General Benzenesulfonamide Properties
Molecular Formula C₁₂H₁₁FN₂O₂SBased on structural components.
Molecular Weight Approximately 266.29 g/mol Calculated from the molecular formula.
Solubility Likely low in water, with increased solubility in organic solvents like alcohols and acetone.The hydrophobic benzene rings would dominate, a common trait for benzenesulfonamides.[1]
pKa The sulfonamide nitrogen will have a pKa around 10.This is a characteristic feature of benzenesulfonamides.[3] The amino group will have a lower pKa.
Appearance Likely a white to off-white crystalline solid.A common physical state for benzenesulfonamide derivatives.[3][4]

Synthesis of N-Aryl Benzenesulfonamides: A General Workflow

The synthesis of N-aryl benzenesulfonamides, such as the topic compound, typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[5] This nucleophilic substitution reaction is a robust and widely employed method in medicinal chemistry.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Sulfonamide Formation cluster_2 Reaction Step 2: Reduction of the Nitro Group 3-Nitrobenzenesulfonyl chloride 3-Nitrobenzenesulfonyl chloride Intermediate_1 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide 3-Nitrobenzenesulfonyl chloride->Intermediate_1 Reacts with 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Intermediate_1 Reaction_1 Reaction in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., acetone). Final_Product This compound Intermediate_1->Final_Product Is reduced to Reaction_2 Reduction using a reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that this is a generalized protocol and would require optimization for the specific synthesis of this compound.

  • Sulfonamide Formation:

    • To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetone, add a base like pyridine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent.

    • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide. Purification can be achieved by recrystallization or column chromatography.

  • Nitro Group Reduction:

    • Dissolve the intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.

    • Add a reducing agent. For example, for a catalytic hydrogenation, add a catalyst like 10% Palladium on carbon.

    • Carry out the hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and concentrate the solvent to yield the final product, this compound.

    • Further purification can be performed by recrystallization.

Mechanism of Action: The Carbonic Anhydrase Inhibition Hypothesis

A primary and well-studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]

The sulfonamide group is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity.[7][9]

Signaling Pathway of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor Zn_ion Zn²⁺ Ion Inhibition Inhibition of CO₂ Hydration Zn_ion->Inhibition Leads to Water H₂O Water->Zn_ion Binds to His_residues Histidine Residues His_residues->Zn_ion Coordinates Sulfonamide R-SO₂NH⁻ (Deprotonated) Sulfonamide->Zn_ion Displaces Water and Binds

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

The "tail" portion of the inhibitor, in this case, the 3-amino-N-(4-fluorophenyl) group, can form additional interactions within the active site, influencing the inhibitor's potency and selectivity for different CA isoforms.[9]

Potential Therapeutic Applications

Given the strong precedent for benzenesulfonamides as carbonic anhydrase inhibitors, this compound could be a candidate for development in several therapeutic areas:

  • Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[6][10] Selective inhibitors of these isoforms are being actively investigated as anticancer agents.[10]

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[8]

  • Diuretics: By inhibiting carbonic anhydrase in the proximal tubules of the kidneys, these compounds can have a diuretic effect.[8]

  • Anticonvulsants: Some sulfonamides are used in the management of epilepsy.[8]

Analytical and Characterization Protocols

The characterization and quantification of benzenesulfonamide derivatives are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Reverse-phase chromatography with a C18 column is common. UV detection is suitable due to the aromatic rings.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and structural elucidation.Provides high sensitivity and selectivity for identifying and quantifying the compound in complex matrices.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR are essential for confirming the chemical structure and the position of substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic peaks for the S=O stretch of the sulfonamide group and N-H stretches would be expected.
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A versatile and rapid technique for qualitative analysis.[12]
General Protocol for HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection and Data Analysis: Inject a known volume of the sample and analyze the resulting chromatogram to determine the retention time and peak area for purity assessment and quantification against a standard.

Safety and Handling

Benzenesulfonamide and its derivatives are generally considered to be of moderate toxicity.[13] However, as with any chemical compound, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[3]

  • Toxicity: May be harmful if swallowed.[4] Some individuals may have allergic reactions to sulfonamides.[1]

Conclusion

While specific data for this compound remains elusive in the current body of scientific literature, its structural features strongly suggest its place within the well-established and therapeutically significant class of benzenesulfonamides. By understanding the general principles of synthesis, the likely mechanism of action as a carbonic anhydrase inhibitor, and the standard analytical methodologies for this class of compounds, researchers and drug development professionals are well-equipped to approach the investigation of this and other novel benzenesulfonamide derivatives. The framework provided in this guide serves as a robust starting point for further exploration and potential development of this promising chemical scaffold.

References

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Dedn, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5747-5756.
  • Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26739-26756.
  • Tu, W., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Benzenesulfonamide: Solubility, Properties, and More. (n.d.). Retrieved January 24, 2026, from [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sani, M. S., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(4), 724-737.
  • Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26739-26756.
  • CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. (n.d.).
  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2). (n.d.). Retrieved January 24, 2026, from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER, 23(3).
  • Wang, Y., et al. (2021). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 26(18), 5543.
  • Ferraroni, M., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • The solubility of benzenesulfonamide studied both experimentally and theoretically. (n.d.). Retrieved January 24, 2026, from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489.
  • Li, Y., et al. (2024).
  • Determination of Sulfa Drugs and Sulfonamides. (1940). Analytical Chemistry, 12(10), 579-580.
  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances, 10(58), 35219-35233.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Carbonic anhydrase inhibitor. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.

Sources

An In-Depth Technical Guide to 3-Amino-N-(4-fluorophenyl)benzenesulfonamide: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its remarkable versatility and ability to interact with various biological targets have cemented its importance in drug discovery and development. This guide provides a detailed exploration of a specific analogue, 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, offering insights into its molecular architecture, synthetic pathways, and analytical characterization. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this document synthesizes information from closely related structures and established chemical principles to provide a robust predictive and practical framework for researchers.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic sulfonamide with the molecular formula C₁₂H₁₁FN₂O₂S. Its structure is characterized by a central benzenesulfonamide core with an amino group at the 3-position and an N-substituted 4-fluorophenyl ring.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols. The following table summarizes the predicted properties for this compound, derived from computational models and data from analogous structures.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 266.29 g/mol Influences absorption, distribution, and metabolism.
LogP ~2.5 - 3.5Indicates lipophilicity and potential for membrane permeability.
Hydrogen Bond Donors 2The -NH₂ and -SO₂NH- groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4The oxygen atoms of the sulfonyl group, the nitrogen of the sulfonamide, and the fluorine atom can act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) ~78 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Structural Insights from Related Compounds

Crystallographic studies of structurally similar sulfonamides reveal key conformational features. For instance, the analysis of N-(aryl)arylsulfonamides often shows a non-planar arrangement between the two aromatic rings, with the dihedral angle being influenced by the nature and position of substituents[1]. The C-S-N-C torsion angle is another critical parameter that dictates the overall molecular shape[2]. It is anticipated that this compound would adopt a "V-shaped" conformation, a common feature for this class of compounds.

cluster_0 Molecular Structure cluster_1 Key Functional Groups C12H11FN2O2S This compound Benzenesulfonamide_Core Benzenesulfonamide Core C12H11FN2O2S->Benzenesulfonamide_Core Amino_Group 3-Amino Group Benzenesulfonamide_Core->Amino_Group 4-Fluorophenyl_Ring N-(4-fluorophenyl) Ring Benzenesulfonamide_Core->4-Fluorophenyl_Ring

Caption: Key structural components of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for forming sulfonamides. A common and reliable method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the sulfonamide bond, leading to two key precursors: 3-aminobenzenesulfonyl chloride and 4-fluoroaniline. However, the amino group in 3-aminobenzenesulfonyl chloride is reactive and may interfere with the desired reaction. Therefore, a more practical approach involves using a protected amino group, such as a nitro group, which can be reduced in a later step.

Target This compound Sulfonamide 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide Target->Sulfonamide Reduction Precursors 3-Nitrobenzenesulfonyl chloride + 4-Fluoroaniline Sulfonamide->Precursors Sulfonamide formation StartingMaterial1 3-Nitrobenzenesulfonic acid Precursors->StartingMaterial1 Chlorination StartingMaterial2 4-Fluoroaniline Precursors->StartingMaterial2

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of related sulfonamides[3].

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzenesulfonic acid.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the flask. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, carefully quench the excess chlorinating agent with ice-water. The product, 3-nitrobenzenesulfonyl chloride, can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Step 2: Sulfonamide Bond Formation

  • Reaction Setup: In a separate flask, dissolve 4-fluoroaniline in a suitable solvent, such as pyridine or DCM, containing a base like triethylamine.

  • Coupling Reaction: Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the aniline solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

  • Reaction Conditions: The reaction conditions will depend on the chosen reducing agent. For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere at room temperature. For chemical reduction, heating may be required.

  • Work-up and Final Purification: After the reduction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is worked up to remove the metal salts. The crude product, this compound, is then purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzenesulfonamide and the 4-fluorophenyl rings. The protons on the aminobenzenesulfonamide ring will appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the 4-fluorophenyl ring will likely appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The amino (-NH₂) and sulfonamide (-SO₂NH-) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbons attached to the electron-withdrawing sulfonyl group and the fluorine atom will be deshielded and appear at a higher chemical shift. The carbon atoms attached to the amino group will be shielded and appear at a lower chemical shift.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the 4-fluorophenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected in the following regions[4]:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amino) 3400-3200Asymmetric and symmetric stretching
N-H (Sulfonamide) ~3300Stretching
C-H (Aromatic) 3100-3000Stretching
S=O (Sulfonyl) 1350-1300 and 1170-1150Asymmetric and symmetric stretching
S-N (Sulfonamide) 940-900Stretching
C-F 1250-1000Stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₁FN₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z 266.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in the mass spectrum can provide further structural information.

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, primarily due to their ability to mimic the transition state of enzymatic reactions or to bind to active sites of proteins.

Carbonic Anhydrase Inhibition

A significant area of research for sulfonamides is their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group can coordinate with the zinc ion in the active site of CAs. Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and shown to have affinity for various human carbonic anhydrase isoforms[2][5]. Given its structural similarity, this compound is a promising candidate for investigation as a CA inhibitor.

Molecule This compound Interaction Sulfonamide group coordinates with Zn²⁺ Molecule->Interaction Target Carbonic Anhydrase Active Site (with Zn²⁺) Target->Interaction Outcome Enzyme Inhibition Interaction->Outcome

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Other Potential Applications

The structural motifs present in this compound suggest potential for other therapeutic applications. The aminophenylsulfonamide core is found in various antibacterial agents (sulfa drugs). Furthermore, the introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. Therefore, this compound could be explored for its potential as an antibacterial, anticancer, or anti-inflammatory agent.

Conclusion and Future Directions

This compound is a molecule of significant interest within the broader class of benzenesulfonamides. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from closely related analogues.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed experimental validation of the proposed synthetic protocol and full spectroscopic characterization (NMR, IR, MS) are essential.

  • Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation and intermolecular interactions.

  • Biological Screening: A thorough investigation of its biological activity, particularly as a carbonic anhydrase inhibitor, and screening against other relevant therapeutic targets is warranted.

This in-depth guide serves as a valuable resource for researchers and scientists, providing a solid foundation for further investigation into the chemical and biological properties of this compound and its potential applications in drug discovery.

References

  • Gudžytė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Available at: [Link]

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link]

  • Manikandan, M., et al. (2017). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1037. Available at: [Link]

  • Mohan, C. D., et al. (2018). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 59–64. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(1), 337. Available at: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 699-708. Available at: [Link]

Sources

The Structure-Activity Relationship of Fluorinated Benzenesulfonamides: A Guide to Leveraging Fluorine for Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Imperative of Fluorination in Benzenesulfonamide Drug Design

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs, from diuretics and antidiabetic agents to potent enzyme inhibitors. Its enduring appeal lies in its synthetic tractability and its ability to act as a versatile zinc-binding group (ZBG), most notably in metalloenzymes. However, the quest for enhanced potency, refined selectivity, and optimized pharmacokinetic profiles has led researchers to explore chemical space beyond simple substitutions. The strategic incorporation of fluorine atoms onto the benzenesulfonamide core has emerged as a profoundly effective strategy to achieve these goals.

This technical guide moves beyond a mere catalog of compounds. It is designed to provide researchers, medicinal chemists, and drug development professionals with a deep, mechanistic understanding of the structure-activity relationships (SAR) governing fluorinated benzenesulfonamides. We will dissect the causal relationships between specific fluorination patterns and their resulting biological activities, explore the validated experimental workflows required to elucidate these relationships, and present data-driven insights into designing next-generation therapeutic agents.

Foundational Principles: Understanding the Core Scaffold and the Impact of Fluorine

The Benzenesulfonamide Moiety: More Than a Scaffold

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophoric feature. Its ability to deprotonate at physiological pH allows it to coordinate with the zinc ion (Zn²⁺) present in the active site of many metalloenzymes, such as carbonic anhydrases. The acidity of the sulfonamide proton is a critical parameter influencing binding affinity.

The "Fluorine Factor": A Multifaceted Tool in Medicinal Chemistry

Incorporating fluorine is not a monolithic strategy; its effects are diverse and highly dependent on its position and number. The decision to fluorinate a benzenesulfonamide is driven by several predictable, synergistic effects:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its powerful electron-withdrawing effect significantly increases the acidity of the sulfonamide NH₂ group. This lowers the pKa, favoring the deprotonated, anionic form (SO₂NH⁻) that binds to the active site zinc ion, thereby dramatically increasing binding affinity.[1] For instance, incorporating three fluorine atoms can significantly enhance affinity by lowering the pKa of the benzenesulfonamide group.[1]

  • Modulation of Lipophilicity: A single fluorine atom can increase lipophilicity in a localized region, potentially enhancing membrane permeability and interactions with hydrophobic pockets in a protein target. However, polyfluorination can decrease overall lipophilicity. This nuanced effect allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Blocking Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom on the benzene ring with fluorine at a site susceptible to cytochrome P450-mediated oxidation can block this metabolic pathway, increasing the compound's half-life and bioavailability.

  • Conformational Control and Unique Interactions: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups) and can influence the conformation of the molecule, locking it into a more bioactive shape to fit the target's binding site.

The interplay of these factors is the foundation of the SAR for this compound class. The following sections will explore these principles in the context of specific, high-value biological targets.

Target Deep Dive I: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for processes like pH regulation and CO₂ transport.[2] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.[2] Benzenesulfonamides are the classical CA inhibitors, and fluorination has proven to be a powerful tool for achieving both high potency and isoform selectivity.

The Core SAR for CA Inhibition

The fundamental interaction is the coordination of the deprotonated sulfonamide anion to the catalytic Zn²⁺ ion in the enzyme's active site. The SAR is then dictated by how substituents on the benzene ring interact with the surrounding amino acid residues.

A series of fluorinated benzenesulfonamides have been designed and synthesized, with many exhibiting potent and selective inhibition against specific CA isoforms, particularly the tumor-associated CA IX.[1][3]

Causality: Why Fluorination Excels for CA Inhibitors
  • Enhanced Acidity, Tighter Binding: The primary driver for increased potency is the electron-withdrawing effect of fluorine. Tetrafluoro-substituted sulfonamides are consistently more effective CA inhibitors than their non-fluorinated counterparts because the increased acidity of the sulfamoyl group favors the deprotonated state required for zinc binding.[2]

  • Achieving Isoform Selectivity: Different CA isoforms have subtle but critical differences in the size and hydrophobicity of their active site cavities. Selectivity is achieved by adding bulky substituents that can fit into the unique pockets of one isoform but not another.[1]

    • CA IX/XII vs. CA I/II: The tumor-associated isoforms CA IX and XII have more accommodating active sites than the ubiquitous, off-target isoforms CA I and II. By designing fluorinated benzenesulfonamides with bulky hydrophobic groups at the ortho or meta positions, it is possible to create compounds that bind tightly to CA IX but are sterically hindered from binding to CA II.[1][3] For example, compounds with bulky cyclooctyl or cyclododecyl groups can fit into the hydrophobic pocket of CA IX but not CA II.[1]

    • Exploiting Hydrophobic Pockets: The fluorinated benzene ring itself can interact favorably with hydrophobic residues. X-ray crystallography studies show that in CA II and CA XII, the position of the fluorinated benzene ring can vary, while in CA XIII, it is found in a single, well-defined position, providing clues for designing isoform-specific ligands.[3]

Quantitative SAR Data: Fluorinated Benzenesulfonamides as CA Inhibitors

The following table summarizes binding affinity data (Kd or Ki) for representative compounds, illustrating the principles of potency and selectivity.

Compound ClassTarget IsoformBinding Affinity (Kd/Ki)Selectivity InsightReference
2,4-substituted-3,5,6-trifluorobenzenesulfonamidesCA XIIINanomolarHigh selectivity over off-target CA I and CA II.[3]
3,4-disubstituted-2,5,6-trifluorobenzenesulfonamidesCA IINanomolarHigher affinity binders compared to 2,4-disubstituted analogs.[3]
Fluorinated benzenesulfonamide (VD11-4-2)CA IX~50 pM (Kd)Extremely high affinity for the primary anticancer target.[3]
Fluorinated benzenesulfonamide (VD11-4-2)CA XII2.9 nM (Kd)Also shows high affinity for CA XII, another tumor-associated isoform.[3]
Fluorinated benzenesulfonamide (VD11-4-2)CA II56 nM (Kd)Demonstrates >1000-fold selectivity for CA IX over the off-target CA II.[3]
Experimental Workflow: A Self-Validating System for CA Inhibitor SAR

A robust workflow is essential to generate reliable SAR data. This multi-pillar approach ensures that findings from one experiment are confirmed and contextualized by others.

Sources

Methodological & Application

Application Notes and Protocols for 3-Amino-N-(4-fluorophenyl)benzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide , a novel sulfonamide derivative, in the context of cancer cell line studies. While specific literature on this exact molecule is emerging, this document leverages extensive research on structurally related benzenesulfonamides to propose likely mechanisms of action and provide robust, field-proven protocols for its evaluation as a potential anticancer agent.

Introduction: The Therapeutic Promise of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far beyond antimicrobial activity. A significant and growing body of research has established sulfonamide-based compounds as potent agents in oncology.[1] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in tumor progression to the disruption of key signaling pathways that drive cancer cell proliferation and survival.[2]

Structurally, this compound belongs to the benzenesulfonamide class of compounds, which have shown promise in targeting several hallmarks of cancer. The presence of the sulfonamide moiety, coupled with the aminophenyl and fluorophenyl groups, suggests potential interactions with various enzymatic targets implicated in cancer. This guide will explore the most probable of these targets and provide the experimental frameworks to validate these hypotheses.

Hypothesized Mechanisms of Action

Based on extensive studies of analogous sulfonamide structures, this compound is predicted to exert its anticancer effects through one or more of the following key mechanisms:

Inhibition of Carbonic Anhydrases (CAs)

Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3] In the context of cancer, the transmembrane isoforms CA IX and CA XII are of particular interest. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[3][4] By inhibiting CA IX and XII, sulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced metastatic potential.[2][3]

Carbonic_Anhydrase_IX_Inhibition Hypothesized Mechanism 1: Carbonic Anhydrase IX Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX Carbonic Anhydrase IX (CA IX) HIF-1α->CA_IX upregulates transcription Extracellular_Acidosis Extracellular Acidosis (Low pH) CA_IX->Extracellular_Acidosis catalyzes CO2 hydration to H+ and HCO3- Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Apoptosis_Evasion Apoptosis Evasion Extracellular_Acidosis->Apoptosis_Evasion Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->CA_IX blocks activity

Caption: Inhibition of CA IX by this compound.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[5] Several sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[5][6][7]

VEGFR2_Inhibition Hypothesized Mechanism 2: VEGFR-2 Signaling Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream_Signaling activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Dimerization blocks

Caption: Inhibition of VEGFR-2 signaling by this compound.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[8] Small molecule tyrosine kinase inhibitors that target EGFR have shown clinical success. Some sulfonamide-containing compounds have been reported to inhibit EGFR signaling, suggesting that this compound may also possess this activity.[9]

EGFR_Inhibition Hypothesized Mechanism 3: EGFR Signaling Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR binds Activation Receptor Dimerization & Autophosphorylation EGFR->Activation Signaling_Cascades Signaling Cascades (RAS-RAF-MAPK, PI3K/AKT) Activation->Signaling_Cascades activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascades->Cell_Proliferation Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Activation blocks

Caption: Inhibition of EGFR signaling by this compound.

Data Presentation: Anticancer Activity of Related Benzenesulfonamide Compounds

The following table summarizes the in vitro anticancer activities of various benzenesulfonamide derivatives against several human cancer cell lines. This data provides a strong rationale for evaluating this compound against a similar panel of cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzenesulfonamide-bearing ImidazoleMDA-MB-231 (Breast)Varies[10]
Thiazolone-based BenzenesulfonamidesMCF-7 (Breast)Varies
Benzenesulfonate DerivativesK562 (Leukemia)Varies[11]
Benzenesulfonate DerivativesU-251 (Glioblastoma)Varies[11]
Novel Sulfonamide Derivative (Compound 6)HCT-116 (Colon)3.53[7]
Novel Sulfonamide Derivative (Compound 6)HepG-2 (Liver)3.33[7]
Novel Sulfonamide Derivative (Compound 6)MCF-7 (Breast)4.31[7]

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended:

Experimental_Workflow Experimental Workflow for In Vitro Evaluation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay Cell Viability Assay (MTT) (Determine IC50) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116, HepG2) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis (Investigate Signaling Pathways) MTT_Assay->Western_Blot Based on IC50 Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A systematic workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[12] The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Protein Expression by Western Blot

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways (e.g., p-EGFR, p-Akt, cleaved PARP).

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[15] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[17] Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion and Future Directions

The benzenesulfonamide scaffold is a privileged structure in the development of anticancer agents. Based on the extensive literature on related compounds, this compound holds significant promise as a multi-targeted agent, potentially inhibiting key pathways involved in tumor growth, survival, and metastasis. The detailed protocols provided in these application notes offer a robust framework for the systematic in vitro evaluation of this compound. Successful characterization of its cytotoxic and mechanistic properties will pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer models.

References

  • Cascioferro, S., Petri, G.L., Parrino, B., Carbone, D., Funel, N., Bergonzini, C., Mantini, G., et al. (2020). 3-(6-Phenylimidazo [2,1-b][2][19][20]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(2), 329.

  • Gacche, R. N., & Meshram, R. J. (2014). Angiogenesis: a potential target for cancer chemotherapy. Journal of Applied Pharmaceutical Science, 4(6), 101-109.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28787-28803.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16832.
  • O'Brien, M. A., et al. (2005). A comparison between bioluminescent and fluorescent caspase assays. Journal of Biomolecular Screening, 10(2), 135-146.
  • Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2022, 2022080374.
  • Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.
  • Asif, M. (2014). A review on anticancer activities of sulfonamide derivatives. International Journal of Medicinal Chemistry, 2014, 213475.
  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Bio-Rad Laboratories, Inc. (n.d.). Western Blotting. Retrieved from [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS One, 17(6), e0270599.
  • Rutkauskas, K., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.
  • ResearchGate. (n.d.). Examples of sulfonamide-based derivatives as EGFR inhibitors. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.
  • Bouissane, L., et al. (2016). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.
  • El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.
  • Al-Ostoot, F. H., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32015-32034.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28787-28803.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Szymański, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3935.
  • Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1245.
  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140.
  • Kazoka, H., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138.
  • El-Sayed, M. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 23(19), 11883.
  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review.
  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417.
  • Protocols.io. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Zhao, P., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.
  • Al-Oqail, M. M., et al. (2021). Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. Molecules, 26(7), 1963.

Sources

Application Notes and Protocols for the Synthesis of N-(3-amino-4-fluorophenyl)-sulphonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(3-amino-4-fluorophenyl)-sulphonamides, a key structural motif in medicinal chemistry. The protocols and accompanying notes are designed to offer a blend of procedural detail and scientific rationale, empowering researchers to not only replicate the synthesis but also to understand the underlying chemical principles.

Introduction: The Significance of the N-(3-amino-4-fluorophenyl)-sulphonamide Scaffold

The N-(3-amino-4-fluorophenyl)-sulphonamide core is a privileged scaffold in modern drug discovery. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and its favorable physicochemical properties.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Furthermore, the primary amino group serves as a versatile synthetic handle for further molecular elaboration, making this scaffold a valuable building block for creating libraries of novel compounds for biological screening.

Synthetic Strategy: A Two-Step Approach

A robust and logical synthetic route to N-(3-amino-4-fluorophenyl)-sulphonamides involves a two-step sequence starting from the commercially available 4-fluoro-3-nitroaniline.[4][5][6] This strategy is outlined below:

  • Sulfonylation: The initial step is the formation of the sulfonamide bond by reacting 4-fluoro-3-nitroaniline with an appropriate sulfonyl chloride. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[7]

  • Chemoselective Nitro Reduction: The subsequent and critical step is the selective reduction of the nitro group to a primary amine, yielding the final product. The choice of reducing agent is paramount to ensure the integrity of the sulfonamide bond and to prevent defluorination.[1][4]

This approach allows for the synthesis of a diverse library of N-(3-amino-4-fluorophenyl)-sulphonamides by simply varying the sulfonyl chloride used in the first step.

G cluster_0 Overall Synthetic Workflow Start 4-Fluoro-3-nitroaniline Step1 Step 1: Sulfonylation (R-SO2Cl, Base) Start->Step1 Intermediate N-(4-fluoro-3-nitrophenyl)-sulphonamide Step1->Intermediate Step2 Step 2: Selective Nitro Reduction (e.g., SnCl2·2H2O or H2/Pd-C) Intermediate->Step2 Product N-(3-amino-4-fluorophenyl)-sulphonamide Step2->Product

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of N-(4-fluoro-3-nitrophenyl)-sulphonamide (Intermediate)

This section details the protocol for the sulfonylation of 4-fluoro-3-nitroaniline. For illustrative purposes, benzenesulfonyl chloride is used as the sulfonylating agent. Researchers can adapt this protocol for other sulfonyl chlorides.

Causality Behind Experimental Choices:
  • Solvent: Pyridine is often used as a solvent and acid scavenger in sulfonylation reactions. However, to simplify the workup, this protocol employs a slight excess of the aniline starting material to act as the base, with a non-protic solvent like dichloromethane or acetonitrile.

  • Temperature: The reaction is initially conducted at a reduced temperature (0-5 °C) to control the initial exothermic reaction between the aniline and the highly reactive sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion.

  • Work-up: The reaction mixture is quenched with dilute hydrochloric acid to protonate and dissolve the unreacted aniline, facilitating its removal. The desired sulfonamide product is typically insoluble in the acidic aqueous layer and can be isolated by extraction.

Experimental Protocol:
ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoro-3-nitroaniline156.111.56 g10 mmol
Benzenesulfonyl chloride176.621.77 g (1.33 mL)10 mmol
Dichloromethane (DCM)-50 mL-
2M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-30 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluoro-3-nitroaniline (1.56 g, 10 mmol) and dichloromethane (50 mL).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with 2M HCl (2 x 25 mL) to remove any unreacted 4-fluoro-3-nitroaniline.

  • Wash the organic layer with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluoro-3-nitrophenyl)benzenesulfonamide.

  • The crude product can be purified by recrystallization from ethanol/water to afford a pale yellow solid.

Part 2: Synthesis of N-(3-amino-4-fluorophenyl)-sulphonamide (Final Product)

This section provides a detailed protocol for the selective reduction of the nitro group of the intermediate synthesized in Part 1. The use of tin(II) chloride dihydrate is recommended for its high chemoselectivity in the presence of sensitive functional groups.[1][4][8]

Causality Behind Experimental Choices:
  • Reducing Agent: Tin(II) chloride (SnCl₂·2H₂O) is an effective and mild reducing agent for aromatic nitro compounds.[4] It is particularly advantageous here as it avoids the use of high-pressure hydrogenation, which can sometimes lead to defluorination with certain catalysts.[1] The reaction proceeds in an acidic medium, which is compatible with the sulfonamide functionality.

  • Solvent: Ethanol is a common solvent for SnCl₂ reductions as it readily dissolves the organic substrate and the reagent.

  • Work-up: The reaction mixture is made strongly basic with sodium hydroxide to precipitate tin salts as tin hydroxide, which can then be removed by filtration. The desired product is then extracted from the aqueous solution.

Experimental Protocol:
ReagentMolar Mass ( g/mol )AmountMoles
N-(4-fluoro-3-nitrophenyl)benzenesulfonamide296.282.96 g10 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g50 mmol
Ethanol (95%)-100 mL-
6M Sodium Hydroxide-~50 mL-
Ethyl Acetate-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-(4-fluoro-3-nitrophenyl)benzenesulfonamide (2.96 g, 10 mmol) in ethanol (100 mL).

  • To this solution, add tin(II) chloride dihydrate (11.28 g, 50 mmol) in one portion.

  • Heat the mixture to reflux with stirring for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Carefully add 6M NaOH solution to the residue with cooling in an ice bath until the pH is >12. A thick white precipitate of tin(IV) hydroxide will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-(3-amino-4-fluorophenyl)benzenesulfonamide.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

G cluster_1 Detailed Workflow for Nitro Reduction Start Dissolve Nitro-Intermediate in Ethanol Add_SnCl2 Add SnCl2·2H2O Start->Add_SnCl2 Reflux Reflux for 1-3 hours Add_SnCl2->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool_Concentrate Cool and Concentrate TLC_Monitor->Cool_Concentrate Basify Basify with NaOH (pH > 12) Cool_Concentrate->Basify Filter Filter through Celite Basify->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the selective nitro reduction.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the intermediate and final product. Expected shifts for similar compounds can be found in the literature.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, S=O, and C-F stretches.[11]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle with care and under anhydrous conditions where necessary.

  • Tin(II) Chloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Ethanol is flammable. Use appropriate precautions.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Sulfonylation Insufficient reaction time or temperature. Deactivated sulfonyl chloride.Extend the reaction time or gently warm the reaction mixture. Use fresh sulfonyl chloride.
Low Yield in Nitro Reduction Incomplete reaction. Loss of product during work-up.Increase the reflux time or the amount of SnCl₂. Ensure the pH is sufficiently high during basification to precipitate all tin salts. Perform multiple extractions.
Product Contamination with Tin Salts Inefficient filtration.Ensure a thick pad of Celite is used for filtration. The filtrate should be clear before extraction.
Defluorination during Reduction Harsh reduction conditions.Use a milder reducing agent like SnCl₂ as described. If using catalytic hydrogenation, consider using a specialized catalyst or additives to suppress dehalogenation.[12]

References

  • U.S.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • U.S. Patent 3,079,435, issued February 26, 1963.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. [Link]

  • 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate. [Link]

  • Chinese P
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. [Link]

  • European P
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • How do you selectively reduce the nitro group? ResearchGate. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. [Link]

  • U.S. Patent 5,260,431, issued November 9, 1993.
  • U.S. Patent 5,068,436, issued November 26, 1991.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the purity and yield of your compound.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Synthesis Phase: Coupling of 3-Nitrobenzenesulfonyl Chloride and 4-Fluoroaniline

  • Question 1: My reaction yield of the intermediate, 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide, is consistently low. What are the likely causes and how can I improve it?

    Answer: Low yields in this sulfonamide coupling reaction often stem from several factors related to reagent purity, reaction conditions, and work-up procedures.

    • Causality: The reaction involves the nucleophilic attack of the amine (4-fluoroaniline) on the sulfonyl chloride. The presence of moisture can lead to the hydrolysis of the highly reactive 3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, which will not participate in the desired reaction. An inappropriate base may not efficiently scavenge the HCl generated, leading to the protonation of the starting amine and reducing its nucleophilicity.

    • Solutions:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize the Base: A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the 4-fluoroaniline.

      • Control Stoichiometry: A slight excess (1.1-1.2 equivalents) of 4-fluoroaniline can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.

      • Temperature Control: The reaction is typically performed at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures.

Reduction Phase: Conversion of the Nitro-Intermediate to this compound

  • Question 2: The reduction of the nitro group is incomplete, or I am observing significant byproduct formation. How can I optimize this step?

    Answer: The reduction of an aromatic nitro group is a critical step that can be prone to incompleteness or the formation of undesired side products if not carefully controlled. A common method for this transformation is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). Another common method involves using a metal like tin or iron in an acidic medium.

    • Causality: Incomplete reduction can be due to poor catalyst activity, insufficient hydrogen source, or catalyst poisoning. Byproduct formation can arise from over-reduction or side reactions of intermediate species. For instance, using iron powder for reduction can sometimes lead to the formation of iron sludge, which can complicate the work-up process[1].

    • Solutions:

      • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. If using an older batch, consider replacing it.

      • Hydrogen Source: For catalytic hydrogenation, ensure a proper seal to maintain hydrogen pressure. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. The disappearance of the starting nitro compound and the appearance of the desired amino product will indicate the reaction's endpoint.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using tin(II) chloride in ethanol or iron powder in the presence of an acid like acetic acid or ammonium chloride. These methods can sometimes offer better yields and easier work-up.

Purification Phase: Achieving High Purity

  • Question 3: My crude product is an off-color oil or a sticky solid, and I'm struggling to purify it by recrystallization. What should I do?

    Answer: The physical state and color of your crude product can provide clues about the impurities present. An oily or discolored product often indicates the presence of unreacted starting materials, byproducts, or residual solvents.

    • Causality: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.

    • Solutions:

      • Pre-Purification: If the crude product is highly impure, consider a preliminary purification step before recrystallization. A simple filtration through a plug of silica gel can remove baseline impurities[2].

      • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For sulfonamides, ethanol, isopropanol, or mixtures of ethanol/water are often good choices. A systematic solvent screen is recommended.

      • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals.

  • Question 4: Recrystallization is not providing the desired purity. What are my options for further purification?

    Answer: When recrystallization is insufficient, column chromatography is the next logical step for achieving high purity.

    • Causality: Some impurities may have very similar solubility profiles to the desired product, making their separation by recrystallization difficult.

    • Solutions:

      • Column Chromatography: Flash column chromatography using silica gel is a powerful technique for separating compounds with different polarities.

      • Solvent System (Eluent): A common eluent system for separating moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis.

      • Amine Deactivation: Since the target compound is an amine, it may interact strongly with the acidic silica gel, leading to tailing peaks and poor separation. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent[3]. This deactivates the acidic sites on the silica gel.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure this compound?

  • Q2: What are the most common impurities I should look for?

    A2: Based on the likely synthetic route, the most common impurities include:

    • Unreacted Starting Materials: 3-nitrobenzenesulfonyl chloride and 4-fluoroaniline.

    • Nitro Intermediate: 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide.

    • Hydrolysis Product: 3-nitrobenzenesulfonic acid.

    • Over-reduction Products: If the reduction is not well-controlled, further reduction of the aromatic ring can occur, though this is less common under standard conditions.

    • Side-products from Reduction: Depending on the reducing agent, various side products can form.

  • Q3: Which analytical techniques are best for assessing the purity of my final product?

    A3: A combination of techniques is recommended for a comprehensive purity assessment:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a reaction or purification.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for sulfonamides[4].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can reveal the presence of impurities if they are present in sufficient concentration.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating. A good recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point. Solvent mixtures (e.g., ethanol/water) can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Flash Column Chromatography Purification

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. If the compound streaks, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
RecrystallizationEthanol/WaterGood for moderately polar compounds. The ratio will need to be optimized.
IsopropanolAnother good option for sulfonamides.
Column ChromatographyHexane:Ethyl Acetate (e.g., 7:3 to 1:1)A standard system for compounds of moderate polarity.
Dichloromethane:Methanol (e.g., 98:2 to 95:5)Useful for more polar compounds.
Add 0.1-1% Triethylamine to the eluentTo prevent peak tailing of the amine product on the silica gel.[3]

V. Visualizations

Diagram 1: Synthetic Pathway and Potential Impurities

A 3-Nitrobenzenesulfonyl Chloride C 3-Nitro-N-(4-fluorophenyl) benzenesulfonamide A->C I1 Unreacted Starting Materials A->I1 B 4-Fluoroaniline B->C Coupling B->I1 D 3-Amino-N-(4-fluorophenyl) benzenesulfonamide C->D Reduction I2 Nitro-Intermediate C->I2 I3 Reduction Byproducts D->I3

Caption: Synthetic route and common impurity classes.

Diagram 2: Purification Workflow

Crude Crude Product Recryst Recrystallization Crude->Recryst Pure1 Pure Product (>95%) Recryst->Pure1 Successful Impure1 Still Impure Recryst->Impure1 Unsuccessful Column Column Chromatography Impure1->Column Pure2 High Purity Product (>99%) Column->Pure2

Caption: Decision tree for purification strategy.

VI. References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (URL not available)

  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S - PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. [Link]

  • Safinamide-impurities - Pharmaffiliates. (URL not available)

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • orthanilic acid - Organic Syntheses Procedure. [Link]

  • Analysis of Amino Acids by HPLC - Agilent. [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (URL not available)

  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - LookChem. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (URL not available)

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives - PubMed. [Link]

  • Temperature, eluent flow-rate and column effects on the retention and quantitation properties of phenylthiocarbamyl derivatives of amino acids in reversed-phase high-performance liquid chromatography - PubMed. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (URL not available)

  • The Solubility of Proteins in Organic Solvents. - SciSpace. [Link]

  • Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID - PubChem. [Link]

  • A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds - IJPPR. [Link]

Sources

Technical Support Center: Strategies to Increase the Potency of HIV-1 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on HIV-1 capsid inhibitors. This guide is designed to provide expert insights, troubleshooting for common experimental hurdles, and detailed protocols to help you enhance the potency and efficacy of your compounds. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered in the lab, grounding our advice in established scientific principles and the latest research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and methodological questions that arise during the development of HIV-1 capsid inhibitors.

Q1: My lead compound shows potent inhibition of in vitro capsid assembly, but has weak whole-cell antiviral activity. What are the likely causes?

A1: This is a common and multifaceted issue. The discrepancy often arises because a simplified in vitro assay does not fully recapitulate the complex environment of a living cell during viral replication. Here are the primary factors to investigate:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target, the viral capsid, in the cytoplasm. Peptidic inhibitors, like the early Capsid Assembly Inhibitor (CAI), notoriously suffer from poor cell permeability.[1]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Off-Target Binding: The compound might bind to other cellular components, reducing its effective concentration available to interact with the HIV-1 capsid.

  • Interaction with Host Factors: The antiviral activity of some capsid inhibitors is influenced by host proteins that interact with the capsid, such as Cyclophilin A (CypA) or Nucleoporin 153 (Nup153).[1][2] The absence of these factors in a purified protein assay can lead to misleading potency measurements. For example, the activity of the inhibitor PF74 is modulated by CypA.[1]

Q2: My inhibitor seems to have a dual-phase or biphasic dose-response curve. What is the mechanistic basis for this?

A2: A biphasic dose-response is characteristic of certain classes of capsid inhibitors, most notably PF74 and its derivatives.[3] This phenomenon arises from a concentration-dependent, multimodal mechanism of action that affects different stages of the viral lifecycle:

  • At Lower Concentrations (High Potency Phase): The inhibitor typically interferes with the interaction between the incoming viral capsid and essential host factors required for nuclear import, such as Nup153 and CPSF6.[2][4] This action disrupts the early stages of infection post-entry.

  • At Higher Concentrations (Low Potency Phase): The inhibitor can induce premature uncoating or destabilization of the viral core.[1] Some inhibitors might also interfere with the late-stage assembly and maturation of new virions.[1][5]

This dual mechanism means the inhibitor can be both a capsid stabilizer (at the host-factor interface) and a destabilizer (at high concentrations affecting the capsid lattice integrity).[6]

Q3: How do I determine if my inhibitor is a capsid assembly inhibitor or a capsid stabilizer?

A3: Differentiating between these mechanisms is crucial for understanding your compound's mode of action. A combination of in vitro and cell-based assays is required:

  • In Vitro CA Assembly Assay: This is the most direct method. Recombinant capsid (CA) protein is induced to assemble into tube-like structures in a high-salt buffer.

    • Assembly Inhibitors (e.g., CAP-1): These compounds will prevent or reduce the formation of these structures, often measured by a decrease in turbidity (OD350nm) or by visualizing fewer tubes via electron microscopy.[1]

    • Assembly Stabilizers/Promoters (e.g., Lenacapavir, PF74): These compounds will often increase the rate or extent of assembly, leading to a more rapid or greater increase in turbidity.[1] Lenacapavir (GS-6207) potently stabilizes the capsid lattice.[4]

  • Fate-of-the-Capsid Assay: This cell-based assay monitors the stability of the viral core after infection. Cells are infected, and at various time points, cytoplasmic extracts are fractionated by ultracentrifugation into a soluble fraction (disassembled CA) and a pelletable fraction (intact cores).[6][7]

    • Destabilizers: Increase the amount of CA in the soluble fraction.

    • Stabilizers: Increase the amount of CA in the pelletable fraction, indicating that uncoating has been inhibited.[4]

Q4: I've identified resistance mutations to my inhibitor. How can I leverage this information to improve potency against both wild-type and resistant strains?

A4: Resistance mutations provide invaluable structural and mechanistic insights. The key is to understand how the mutation confers resistance and then design next-generation compounds that can overcome this mechanism.

  • Structural Analysis: Obtain high-resolution crystal or cryo-EM structures of your inhibitor bound to both wild-type and mutant capsid protein. This can reveal how the mutation disrupts binding, for example, by introducing steric hindrance or removing a key hydrogen bond.[8]

  • Modify the Inhibitor Scaffold: Based on the structural insights, modify your compound to:

    • Accommodate the change: If a bulky residue is introduced (e.g., Q67H for Lenacapavir), modify your inhibitor to avoid a steric clash.[8]

    • Form new interactions: Design modifications that can form new hydrogen bonds or hydrophobic interactions with neighboring residues to compensate for the lost affinity.

    • Increase Scaffold Rigidity/Flexibility: Adjust the conformational properties of the inhibitor to better fit the altered binding pocket.

  • Target a Different Site: If resistance is difficult to overcome at one site, consider developing inhibitors that bind to a different, highly conserved region of the capsid protein.[5]

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems.

Problem 1: High background signal in the in vitro CA assembly turbidity assay.
Probable Cause Troubleshooting Step Scientific Rationale
Protein Aggregation 1. Centrifuge the purified CA protein solution at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C immediately before starting the assay. 2. Filter the protein solution through a 0.22 µm filter.Removes pre-existing small aggregates that can act as nucleation points, causing non-specific light scattering and a high initial OD reading.
Buffer Incompatibility 1. Ensure all buffers are freshly prepared and filtered. 2. Test different buffer components; for example, some compounds may be less soluble in phosphate buffers compared to Tris or HEPES.Impurities or precipitates in the buffer will scatter light. The compound itself might be precipitating in the assay buffer, independent of CA assembly.
Compound Precipitation 1. Measure the OD350nm of the compound in the assay buffer without the CA protein. 2. If the signal is high, reduce the compound concentration or increase the DMSO concentration (typically kept below 1-2% to avoid affecting assembly).This control is essential to distinguish between light scattering from compound precipitation and true CA assembly. High concentrations of hydrophobic compounds are prone to precipitation in aqueous buffers.
Problem 2: Inconsistent EC50 values in cell-based antiviral assays.
Probable Cause Troubleshooting Step Scientific Rationale
Cell Health & Density 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Regularly test for mycoplasma contamination.Cell metabolism and division rate can affect virus replication kinetics and compound cytotoxicity, leading to variability in the measured EC50. Mycoplasma can alter cell physiology and impact results.
Virus Titer Variability 1. Prepare and titer a large, single batch of virus stock to be used for a series of experiments. 2. Use a consistent multiplicity of infection (MOI) for all experiments.The level of virus input directly impacts the kinetics of infection and the concentration of inhibitor required to achieve 50% inhibition. Batch-to-batch variation in virus production is a major source of inconsistency.
Compound Stability in Media 1. Pre-incubate the compound in culture media for the duration of the experiment and then test its activity. 2. Use mass spectrometry to check for compound degradation in the media over time.The compound may be unstable in the warm, CO2-rich environment of a cell culture incubator, leading to a decrease in the effective concentration over the course of the assay.
Serum Protein Binding 1. Perform the assay in media with different concentrations of fetal bovine serum (FBS). 2. Measure the fraction of compound bound to serum proteins using techniques like equilibrium dialysis.Compounds can bind to albumin and other proteins in the serum, reducing the free concentration available to enter cells and inhibit the virus. This can lead to an apparent decrease in potency.

Section 3: Key Experimental Protocols & Data Interpretation

Protocol 1: In Vitro HIV-1 Capsid Assembly Assay (Turbidity)

This protocol measures the ability of a compound to modulate the assembly of purified recombinant HIV-1 CA protein into higher-order structures.

Methodology:

  • Preparation:

    • Purify recombinant HIV-1 CA protein. Ensure high purity (>95%) and concentration (e.g., 5-10 mg/mL). Dialyze the protein into a low-salt storage buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Prepare a 2X Assembly Buffer (e.g., 100 mM MES pH 6.0, 2.0 M NaCl).

    • Prepare serial dilutions of the test compound in 100% DMSO.

  • Assay Setup (96-well plate format):

    • In each well, add 2 µL of the compound dilution in DMSO (or DMSO alone for control).

    • Add 98 µL of a "Master Mix" containing CA protein and low-salt buffer (e.g., 50 µM CA in 25 mM MES pH 6.0).

    • Mix gently and incubate for 5 minutes at room temperature. This is the baseline reading.

  • Initiation and Measurement:

    • Initiate assembly by adding 100 µL of 2X Assembly Buffer to each well. The final concentration will be 25 µM CA in 50 mM MES, 1.0 M NaCl.

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

    • Measure the absorbance (OD) at 350 nm every 1-2 minutes for 60-90 minutes.

Data Interpretation:

  • Inhibitors of Assembly: Will show a dose-dependent decrease in the rate and final plateau of the turbidity curve compared to the DMSO control.

  • Stabilizers/Enhancers of Assembly: Will show a dose-dependent increase in the assembly rate (steeper slope) and potentially a higher final OD.

Data Summary: Example Inhibitor Classes
Inhibitor ClassPrimary MechanismExpected Turbidity Assay ResultCell-Based EC50 Range
Lenacapavir (GS-6207) Capsid StabilizerIncreased rate of assemblyPicomolar[9][10]
PF74 Destabilizer/Host-Factor CompetitorIncreased rate of assemblySub-micromolar[1]
BI-2 DestabilizerPromotes assembly in vitro1.4 - 1.8 µM[5]
CAP-1 Assembly InhibitorDecreased assembly~100 µM[1][5]
NYAD-1 (Peptide) Assembly InhibitorDecreased assembly4 - 15 µM[1]
Workflow Visualization

A clear workflow is essential for reproducible results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify & Dialyze CA Protein a2 Add CA Master Mix p1->a2 p2 Prepare 2X Assembly Buffer a3 Initiate with Assembly Buffer p2->a3 p3 Prepare Compound Serial Dilutions a1 Add Compound to Plate p3->a1 a1->a2 a2->a3 a4 Measure OD350nm (Kinetic Read) a3->a4 d1 Plot OD350 vs. Time a4->d1 d2 Calculate Assembly Rate & Plateau d1->d2 d3 Determine IC50 d2->d3 G Optimal Optimal Capsid Stability (Metastable) Infection Successful Infection (Nuclear Entry & Integration) Optimal->Infection Allows timely uncoating Hyperstable Hyper-stable Capsid (Inhibitor-Induced) NoInfection1 Infection Blocked (Failed Nuclear Import) Hyperstable->NoInfection1 Prevents uncoating Unstable Unstable Capsid (Premature Uncoating) NoInfection2 Infection Blocked (Genome Degradation) Unstable->NoInfection2 Exposes genome prematurely

Caption: Relationship between capsid stability and HIV-1 infectivity.

References

  • Pornillos, O., Ganser-Pornillos, B.K., & Yeager, M. (2011). Inhibitors of the HIV-1 Capsid, A Target of Opportunity. Current Opinion in Structural Biology. Available at: [Link]

  • Ning, J., et al. (2023). New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. MDPI. Available at: [Link]

  • Wikipedia. (2023). HIV capsid inhibition. Available at: [Link]

  • MDPI. (2026). Call for Papers: Medicinal Chemistry and Pharmacology of Antiviral Drugs. Available at: [Link]

  • Carnes, B., et al. (2015). HIV-1 capsid inhibitors as antiretroviral agents. PMC. Available at: [Link]

  • Dvory-Sobol, H., et al. (2022). Lenacapavir: a first-in-class HIV-1 capsid inhibitor. NATAP. Available at: [Link]

  • Gilead. SUNLENCA® (lenacapavir) Mechanism of Action. HCP Site. Available at: [Link]

  • Patsnap Synapse. (2024). What are HIV-1 capsid inhibitors and how do they work?. Available at: [Link]

  • U.S. Pharmacist. (2023). Pioneer HIV Capsid Inhibitor. Available at: [Link]

  • ResearchGate. The mechanism of action of LEN at the multiple stages of the HIV-1 life... Available at: [Link]

  • Smaga, L., et al. (2022). Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir. mBio. Available at: [Link]

  • Jurado, K.A., et al. (2013). Allosteric inhibition of HIV-1 integrase activity. PMC. Available at: [Link]

  • PubMed. (2025). Prevalence of Naturally Occurring HIV-1 Capsid Inhibitor Resistance-Related Mutations in Antiretroviral Therapy-Naïve and -Experienced Individuals in Taiwan. Available at: [Link]

  • PubMed. (2025). Design, synthesis and structure-activity relationships of novel HIV capsid inhibitors with potent antiviral activities. Available at: [Link]

  • ACS Publications. (2025). Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattacharya, A., et al. (2020). Structural and mechanistic bases for a potent HIV-1 capsid inhibitor. PubMed Central. Available at: [Link]

  • Marquez, C.L., et al. (2021). Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions. PubMed Central. Available at: [Link]

  • bioRxiv. (2025). Structural, biophysical, and virological mechanistic characterization of HIV-1 capsid-targeting antivirals. Available at: [Link]

Sources

Technical Support Center: Optimization of Triazinyl-Substituted Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazinyl-substituted benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in this area of synthetic chemistry. Triazine-based sulfonamides are crucial scaffolds in medicinal chemistry, notably as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors.[1][2] However, optimizing their synthesis can be challenging due to the unique reactivity of the 1,3,5-triazine core.

This document moves beyond standard protocols to provide in-depth, field-proven insights into common experimental hurdles. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the lab.

Core Synthetic Strategy: An Overview

The most prevalent strategy for synthesizing these compounds involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. The exceptional reactivity of the chlorine atoms, and the ability to control their stepwise replacement, makes this a versatile and powerful method.[3]

The general workflow involves the sequential displacement of chlorides with nucleophiles, such as an amino-benzenesulfonamide derivative. The key to success lies in controlling the reactivity at each step.

G cluster_0 Synthetic Workflow A Cyanuric Chloride (Starting Material) B Mono-substituted Triazine (Intermediate 1) A->B  Nucleophile 1 (R1-NH2)  Low Temperature (0-5 °C) C Di-substituted Triazine (Intermediate 2) B->C  Nucleophile 2 (R2-NH2)  Medium Temperature (RT - 40°C) D Tri-substituted Triazine (Final Product) C->D  Nucleophile 3 (Benzenesulfonamide)  High Temperature (>60°C / Reflux)

Caption: General workflow for sequential SNAr on cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving selectivity in substitutions on cyanuric chloride?

A1: The principle is temperature control. The three chlorine atoms on the cyanuric chloride ring have different reactivities, which are highly dependent on temperature. The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C). The second requires moderate temperatures (room temperature to ~40 °C), and the third requires elevated temperatures (reflux).[4][5] By carefully controlling the temperature at each step, you can selectively introduce different substituents.

Q2: What are the most common solvents and bases used in these reactions?

A2: The choice depends on the nucleophile's solubility and reactivity.

  • Solvents: Acetone, tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF) are frequently used.[6] For reactions with amino acids or other polar nucleophiles, aqueous systems are also common.[2][7]

  • Bases: An inorganic base is required to neutralize the HCl generated during the reaction. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (TEA).[6][7][8] The base prevents the protonation of the amine nucleophile, which would render it unreactive.

Q3: Besides direct amination, what other coupling strategies can be employed?

A3: While direct SNAr is most common, palladium-catalyzed cross-coupling reactions are powerful alternatives, especially for creating C-C or C-N bonds with less reactive partners.

  • Suzuki-Miyaura Coupling: This method is effective for introducing aryl or heteroaryl groups by coupling an arylboronic acid with a chloro-triazine.[9][10][11] It is particularly useful for building complex biaryl scaffolds.[11]

  • Buchwald-Hartwig Amination: This is an excellent method for forming C-N bonds, especially with challenging or sterically hindered amines.[12][13] It often requires specific palladium precatalysts and phosphine ligands for optimal results.[12][14]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low or No Product Yield

Q: My reaction has stalled, or the yield of my desired mono-substituted product is extremely low. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can typically be traced back to reagent quality, reaction conditions, or base incompatibility.

G Start Problem: Low Yield Q1 Are reagents active & pure? Start->Q1 Q2 Is the temperature correct for the desired substitution? Q1->Q2 Yes Sol1 Solution: - Use fresh cyanuric chloride. - Check purity of amine/sulfonamide. - Ensure anhydrous conditions. Q1->Sol1 No Q3 Is the base appropriate and sufficient? Q2->Q3 Yes Sol2 Solution: - 1st Cl: 0-5°C - 2nd Cl: RT-40°C - 3rd Cl: >60°C - Monitor temperature closely. Q2->Sol2 No Q4 Are starting materials fully dissolved? Q3->Q4 Yes Sol3 Solution: - Use at least 1 equivalent of base per substitution. - Switch to a stronger (K₂CO₃) or non-nucleophilic  organic base (TEA, DIPEA). Q3->Sol3 No Sol4 Solution: - Change to a more polar solvent (e.g., THF, Dioxane, DMF). - Gently warm to aid dissolution before cooling for reaction. Q4->Sol4 No

Caption: Troubleshooting flowchart for low reaction yield.

  • Causality 1: Reagent Decomposition. Cyanuric chloride is highly susceptible to hydrolysis, which produces cyanuric acid and HCl. This side reaction consumes your starting material. Always use fresh, dry cyanuric chloride and ensure your solvent is anhydrous.

  • Causality 2: Incorrect Temperature. As detailed above, the temperature is the primary determinant of reactivity. If you are targeting the first substitution but are running the reaction at room temperature, you will likely get a mixture of mono- and di-substituted products, reducing the yield of your desired compound.

  • Causality 3: Insufficient or Inappropriate Base. The reaction generates one equivalent of HCl for every chlorine substituted. Without a base to scavenge this acid, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction. Ensure at least one equivalent of base is used. Weak bases like NaHCO₃ may not be sufficient for less reactive amines.[6][7]

  • Causality 4: Poor Solubility. If your benzenesulfonamide derivative is not fully dissolved, the reaction becomes heterogeneous and kinetics will be extremely slow. Consider switching to a more polar aprotic solvent like DMF or dioxane if solubility in THF or acetone is an issue.

Scenario 2: Poor Selectivity and Side Product Formation

Q: My TLC/LC-MS shows a mixture of mono-, di-, and even tri-substituted products. How can I improve the selectivity for just one?

A: This is a classic challenge in triazine chemistry and again points to improper temperature control.

  • The "Why": The electron-donating character of the first substituent (e.g., an amino group) deactivates the remaining chlorine atoms towards further substitution. This electronic effect is the basis of selectivity, but it can be overcome by adding excess energy (heat). If the reaction temperature is too high, the kinetic barrier for the second substitution is easily overcome.

  • The Solution:

    • Strict Temperature Adherence: For mono-substitution, maintain the reaction temperature rigorously between 0-5 °C using an ice-water bath.

    • Controlled Reagent Addition: Add the amine nucleophile slowly, dropwise, to the solution of cyanuric chloride. This maintains a low concentration of the nucleophile and minimizes localized heating, preventing over-reaction.

    • Stoichiometry: Use a strict 1:1 molar ratio of cyanuric chloride to the nucleophile. An excess of the amine will inevitably lead to di-substitution.

Scenario 3: Difficult Product Purification

Q: My crude product is an intractable mixture, and I'm struggling to purify it by standard silica gel chromatography.

A: Triazine derivatives can be challenging to purify due to their polarity and potential for interaction with silica gel.

  • Causality 1: Polarity. The presence of multiple nitrogen atoms in the triazine ring and the sulfonamide group makes these molecules quite polar. They may streak or adhere irreversibly to standard silica gel.

  • Causality 2: Byproducts. The main byproduct, cyanuric acid (from hydrolysis), is highly polar and can co-elute or complicate chromatography.

  • Solutions:

    • Crystallization: This is often the most effective method for purifying triazine compounds.[8] Experiment with different solvent systems (e.g., ethanol, acetone, ethyl acetate/hexane) to induce crystallization of the desired product.

    • Liquid-Liquid Extraction: If there is a significant difference in polarity between your product and impurities, a carefully chosen series of aqueous washes and extractions can be highly effective.

    • Semi-Preparative HPLC: For high-value compounds or particularly difficult separations, semi-preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option that can yield highly pure products (>97%).[7]

Data & Protocols

Table 1: Typical Reaction Conditions for SNAr on Cyanuric Chloride
Substitution StepNucleophileTemperature (°C)SolventBaseTypical Yield (%)Reference
1st Chlorine 4-Aminobenzenesulfonamide0 - 5Acetone / H₂ONa₂CO₃70 - 90[8]
2nd Chlorine Amino Acid (e.g., Alanine)Room Temp - 401,4-Dioxane / H₂OTEA73 - 99[7]
3rd Chlorine Various AminesReflux (66 - 100)THF / DMFK₂CO₃60 - 85[6][8]
Protocol: Synthesis of a Mono-Substituted Triazinyl Benzenesulfonamide

This protocol describes the first nucleophilic substitution on cyanuric chloride with 4-aminobenzenesulfonamide.

Materials:

  • Cyanuric Chloride (1.0 eq)

  • 4-Aminobenzenesulfonamide (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.1 eq)

  • Acetone (Anhydrous)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone (approx. 10 mL per gram of cyanuric chloride).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintain this temperature throughout the addition step.

  • Nucleophile Preparation: In a separate beaker, dissolve 4-aminobenzenesulfonamide (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of acetone and water (e.g., 2:1 ratio) with gentle warming if necessary. Cool the solution back to room temperature.

  • Controlled Addition: Add the 4-aminobenzenesulfonamide solution to the dropping funnel and add it dropwise to the stirred cyanuric chloride solution over 30-60 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: e.g., Hexane/Ethyl Acetate (3:2)]. The starting cyanuric chloride should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A white precipitate should form.

  • Isolation & Purification:

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any remaining salts.

    • Dry the solid product under vacuum.

    • For higher purity, recrystallize the crude product from a suitable solvent like acetone or ethanol.[8]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), HPLC-MS, and IR spectroscopy.[7]

References

  • Čikotienė, I., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules. Available at: [Link]

  • Mikulová, M. B., et al. (2017). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter. Available at: [Link]

  • Wang, Y., et al. (2014). Preparation method of 2, 4-dichloro-6-(4-methoxyphenyl) -1,3, 5-triazine. Google Patents, CN103833774A.
  • Reddy, T. J., et al. (2007). Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Chemical Communications. Available at: [Link]

  • D'Amico, J. J. (1987). Process for reacting cyanuric chloride with ammonia or with amines. Google Patents, US4678852A.
  • Mikulová, M. B., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

  • Li, J., et al. (2014). Method for synthesizing benzene sulfonamide compounds. Google Patents, CN103819369A.
  • Al-Mokyna, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Thurston, D. E., & Curd, F. H. S. (1950). Amine Derivatives of Cyanuric Chloride II. Amino Esters. Journal of the Chemical Society. Available at: [Link]

  • H. N. B. M. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Syrris. Available at: [Link]

  • Wang, X., et al. (2016). A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. Journal of Organic Chemistry. Available at: [Link]

  • Wintner, J. (2016). Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Journal of Polymer Research. Available at: [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • WO2014115171A1 - Triazine compounds and a process for preparation thereof. Google Patents.
  • Mikulová, M. B., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates... Semantic Scholar. Available at: [Link]

  • Yang, Y., et al. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Desai, P. S., et al. (2012). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available at: [Link]

  • Michel, K. H., & O'Gorchow, H. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]

  • Čikotienė, I., et al. (2021). (PDF) Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates... ResearchGate. Available at: [Link]_

  • Kaur, H., & Singh, P. (2022). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Molecular Structure. Available at: [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • WuXi AppTec (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Pinto, A., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Mikulová, M. B., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates... PMC - NIH. Available at: [Link]

  • Lo, P. K. T., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]

  • Thurston, D. E., & Curd, F. H. S. (1950). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Liang, Y., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. Available at: [Link]

  • Wotschkow, E., et al. (2019). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • EP0512953B1 - Process for the preparation of benzene sulfonamides. Google Patents.
  • Ieni, F., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties... Molecules. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ChemistrySelect. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives: Bridging In Vitro Efficacy and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with complexity. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. This guide provides an in-depth comparison of the in vitro and in vivo activity of benzenesulfonamide derivatives, with a focus on compounds structurally related to 3-Amino-N-(4-fluorophenyl)benzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in the public domain, we can extrapolate from closely related analogues to understand its potential biological profile and the critical factors influencing its activity in different biological contexts.

This guide will delve into the mechanistic underpinnings of benzenesulfonamide activity, detail robust experimental protocols for their evaluation, and offer insights into the often-observed discrepancies between in vitro and in vivo results.

The Benzenesulfonamide Core: A Privileged Scaffold in Drug Discovery

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is found in a multitude of clinically used drugs, including diuretics, antidiabetic agents, and anticonvulsants.[1] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2][3]

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of the enzyme.[2] Different isoforms of carbonic anhydrase are overexpressed in various pathological conditions, including cancer, making them attractive targets for drug development.[1][3] The design of isoform-selective CA inhibitors is a major goal to minimize off-target effects.[2]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Sulfonamide Benzenesulfonamide Inhibitor Zn_ion Zn²⁺ His1 His Zn_ion->His1 His2 His Zn_ion->His2 His3 His Zn_ion->His3 H2O H₂O Zn_ion->H2O CO2 CO₂ H2O->CO2 Hydration HCO3 HCO₃⁻ H2O->HCO3 Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn_ion Coordination (Inhibition) A In Vitro Screening B Enzyme Inhibition Assays (e.g., FTSA) A->B C Cellular Assays (e.g., MTT) A->C D Lead Compound Identification B->D C->D E In Vivo Studies D->E F Pharmacokinetics (ADME) E->F G Efficacy in Animal Models (e.g., Xenograft, Infection) E->G H Toxicology Studies E->H I Clinical Candidate F->I G->I

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of sulfonamides across three critical therapeutic areas: antibacterial chemotherapy, oncology, and as inhibitors of carbonic anhydrase. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the nuanced molecular interactions that govern the efficacy and selectivity of this versatile chemical scaffold.

Introduction: The Enduring Versatility of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry, demonstrating remarkable adaptability in targeting a diverse array of biological macromolecules. From the pioneering antibacterial "sulfa drugs" to contemporary anticancer agents and treatments for glaucoma, the sulfonamide scaffold has proven to be a privileged structure in drug discovery. This guide will dissect the key structural features that dictate the biological activity of sulfonamides in different therapeutic contexts, supported by comparative experimental data and detailed protocols for in vitro evaluation.

I. Antibacterial Sulfonamides: Targeting Folate Biosynthesis

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[1] As structural mimics of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, thereby halting the production of dihydrofolic acid, a crucial precursor for DNA synthesis.[1] This bacteriostatic effect has been instrumental in combating a wide range of bacterial infections.

Key Structure-Activity Relationships for Antibacterial Activity

The foundational SAR for antibacterial sulfonamides is well-established and hinges on several critical structural motifs:

  • The Unsubstituted Aromatic Amine: A primary aromatic amine at the N4 position is essential for activity. This group, in its ionized form, mimics the carboxylate of PABA, allowing for crucial interactions within the DHPS active site. Acylation or substitution of this amine leads to a loss of antibacterial potency.

  • The para-Substitution Pattern: The amino and sulfonamide groups must be in a para relationship on the benzene ring to maintain the correct spatial orientation for binding to DHPS.

  • The Sulfonamide Moiety: The sulfonamide group is the linchpin of the molecule's interaction with the pteridine binding pocket of DHPS. The acidity of the sulfonamide proton plays a significant role in the binding affinity.

  • N1-Substitutions: While the core pharmacophore is relatively rigid, substitutions on the N1 nitrogen of the sulfonamide group have a profound impact on the pharmacokinetic and pharmacodynamic properties of the drug. Electron-withdrawing heterocyclic substituents, in particular, increase the acidity of the sulfonamide proton, enhancing its binding to DHPS and improving its antibacterial potency.

SAR_Antibacterial cluster_sulfonamide Sulfonamide Core cluster_modifications Modifications & Effects Core p-Aminobenzenesulfonamide NH2 N4-Amine (Essential for activity, mimics PABA) Benzene Benzene Ring (para-substitution is key) NH2->Benzene para-position SO2NH N1-Sulfonamide (Site for diverse substitutions) Benzene->SO2NH directly attached N1_Substituent N1-Substituent (e.g., Heterocycle) SO2NH->N1_Substituent influences Activity Enhanced Antibacterial Potency Improved Pharmacokinetics N1_Substituent->Activity

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative sulfonamide derivatives against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

Sulfonamide DerivativeN1-SubstituentStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Reference
Sulfanilamide-H>1024>1024[2]
SulfadiazinePyrimidine64 - 25616 - 64[2][3]
Sulfamethoxazole5-Methyl-3-isoxazole32 - 1288 - 32[2]
Sulfisoxazole3,4-Dimethylisoxazole64 - 25616 - 64[4]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[5] This method provides a quantitative measure of the lowest concentration of the drug that inhibits the visible growth of a microorganism, allowing for a direct comparison of the potency of different compounds. The choice of S. aureus and E. coli as representative Gram-positive and Gram-negative bacteria, respectively, provides a broad initial assessment of the antibacterial spectrum.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of sulfonamide derivatives using the broth microdilution method.[6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sulfonamide stock solutions (in a suitable solvent like DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Drug Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the sulfonamide stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and the desired final drug concentrations and bacterial inoculum.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror can aid in visualization. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Sulfonamide in 96-well Plate Start->Prep_Dilutions Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

II. Anticancer Sulfonamides: A Multi-Targeted Approach

The anticancer activity of sulfonamides is more diverse than their antibacterial effects, with various derivatives targeting different proteins and pathways implicated in cancer progression.[4] Key mechanisms include the inhibition of carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[4]

Key Structure-Activity Relationships for Anticancer Activity

The SAR for anticancer sulfonamides is highly dependent on the specific target. However, some general principles can be outlined:

  • Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached is a primary determinant of target selectivity.

  • Linker Moiety: The linker connecting the sulfonamide group to other pharmacophoric elements influences the overall conformation and binding affinity.

  • Substituents on the Aromatic Ring: Substitution patterns on the aromatic ring can modulate potency and selectivity through steric and electronic effects.

SAR_Anticancer cluster_sulfonamide Sulfonamide Scaffold cluster_targets Anticancer Targets Scaffold Aromatic/Heterocyclic Sulfonamide Aryl_Het Aromatic/Heterocyclic Core (Determines Target) CA Carbonic Anhydrases (e.g., CAIX, CAXII) Aryl_Het->CA TK Tyrosine Kinases (e.g., VEGFR, EGFR) Aryl_Het->TK MMP Matrix Metalloproteinases Aryl_Het->MMP SO2NHR Sulfonamide Group (Key for binding) SO2NHR->CA binds to SO2NHR->TK interacts with SO2NHR->MMP chelates zinc

Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected sulfonamide derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Sulfonamide DerivativeTarget(s)HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)Reference
N-ethyl toluene-4-sulfonamideDNA binding10.9 ± 1.0112.21 ± 0.9319.22 ± 1.67[7]
2,5-Dichlorothiophene-3-sulfonamideDNA binding7.2 ± 1.127.13 ± 0.134.62 ± 0.13[7]
Doxorubicin (Reference)Topoisomerase II4.21 ± 0.227.32 ± 0.816.82 ± 0.59[7]
Cisplatin (Reference)DNA cross-linking2.64 ± 0.134.63 ± 0.212.27 ± 0.24[7]

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of the cytotoxic effect of a compound. The selection of multiple cancer cell lines (HeLa, MCF-7, MDA-MB-231) allows for the evaluation of the compound's activity across different cancer types and provides insights into potential selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for performing an MTT assay to determine the cytotoxic effects of sulfonamide derivatives on cancer cell lines.[8][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sulfonamide stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Sulfonamide Derivatives Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

III. Sulfonamide-Based Carbonic Anhydrase Inhibitors

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[10]

Key Structure-Activity Relationships for Carbonic Anhydrase Inhibition

The SAR of sulfonamide-based CA inhibitors is centered around the interaction with the zinc ion in the enzyme's active site:

  • The Primary Sulfonamide Group (-SO₂NH₂): This group is crucial for potent inhibition. The deprotonated sulfonamide anion coordinates to the Zn²⁺ ion in the active site, displacing the zinc-bound water molecule or hydroxide ion.

  • Aromatic/Heterocyclic Scaffold: The scaffold to which the sulfonamide is attached occupies a hydrophobic pocket within the active site. Modifications to this scaffold can enhance binding affinity and, importantly, confer isoform selectivity.

  • "Tail" Modifications: Adding substituents (tails) to the scaffold can lead to interactions with amino acid residues at the entrance of the active site cavity, further improving potency and selectivity.

SAR_CA_Inhibitors cluster_inhibitor Sulfonamide Inhibitor cluster_active_site CA Active Site Inhibitor Aromatic/Heterocyclic Sulfonamide SO2NH2 Primary Sulfonamide (-SO2NH2) Zn Zn2+ Ion SO2NH2->Zn coordinates to Scaffold Aromatic/Heterocyclic Scaffold Tail Tail Moiety Scaffold->Tail Hydrophobic_Pocket Hydrophobic Pocket Scaffold->Hydrophobic_Pocket occupies Surface_Residues Surface Residues Tail->Surface_Residues interacts with

Comparative Carbonic Anhydrase Inhibitory Activity

The following table compares the inhibition constants (Kᵢ) of various sulfonamide inhibitors against different human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate more potent inhibition.

InhibitorhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Acetazolamide (AAZ)2501225.85.7[11]
Compound 4c 134.59.88.511.2[11]
Compound 5b 219.911.59.114.5[11]
Compound 15 568.80.86.110.5[11]

Causality Behind Experimental Choices: The stopped-flow CO₂ hydration assay is a highly accurate method for determining the kinetic parameters of CA inhibition.[12] This technique allows for the measurement of the initial rates of CO₂ hydration catalyzed by the enzyme in the presence and absence of an inhibitor. By analyzing these rates at different substrate and inhibitor concentrations, precise Kᵢ values can be determined. The selection of different CA isoforms (hCA I, II, IX, and XII) is crucial for assessing the selectivity of the inhibitors. hCA I and II are ubiquitous cytosolic isoforms, while hCA IX and XII are tumor-associated, making them important targets for anticancer therapies.[13]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol provides a general outline for determining the inhibitory activity of sulfonamides against carbonic anhydrase using a stopped-flow spectrophotometer.[14]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Sulfonamide inhibitor stock solutions (in DMSO)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a solution of the CA isoform in the buffer.

    • Prepare a solution of the CA isoform pre-incubated with the sulfonamide inhibitor at various concentrations.

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow instrument is filled with the enzyme solution (or enzyme-inhibitor mixture).

    • The other syringe is filled with CO₂-saturated water containing the pH indicator.

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of bicarbonate and protons.

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance change versus time.

    • The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Stopped_Flow_Workflow Start Start Prepare_Solutions Prepare Enzyme, Inhibitor, and CO2-Saturated Solutions Start->Prepare_Solutions Load_Syringes Load Syringes of Stopped-Flow Instrument Prepare_Solutions->Load_Syringes Rapid_Mixing Rapidly Mix Solutions Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance Change of pH Indicator Rapid_Mixing->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Ki Determine Inhibition Constant (Ki) Calculate_Rates->Determine_Ki End End Determine_Ki->End

Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships specific to each biological target is paramount for the rational design of potent and selective sulfonamide-based drugs. This guide has provided a comparative overview of the SAR of sulfonamides in antibacterial, anticancer, and carbonic anhydrase inhibitory contexts, supported by experimental data and detailed protocols. By leveraging this knowledge, researchers can continue to exploit the versatility of the sulfonamide moiety to develop the next generation of innovative medicines.

References

  • [Link to a relevant review on MTT assay]
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. Available at: [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available at: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. National Institutes of Health. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Available at: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • Inhibition data of human carbonic anhydrase (CA) isoforms I, II, VII,... ResearchGate. Available at: [Link]

  • MIC, MBC and MFC (µg/mL) values of sulfonamides. ResearchGate. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]

  • Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Publications. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available at: [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Available at: [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]

  • (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, demands a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific principles, ensuring both your safety and the integrity of your research.

Hazard Profile: An Evidence-Based Assessment

The molecular structure of this compound contains key functional groups—an aromatic amine, a sulfonamide, and a fluorinated phenyl ring—that inform our safety protocols. Based on data from similar compounds, we must anticipate the following hazards:

  • Skin Irritation and Sensitization: Aromatic sulfonamides are frequently classified as skin irritants.[1][2] Some may also cause allergic skin reactions (sensitization) upon repeated contact.[3]

  • Serious Eye Irritation: Compounds of this class are known to cause serious eye irritation.[1][2] Direct contact with the powder could lead to significant discomfort or damage.

  • Acute Oral Toxicity: Many benzenesulfonamide derivatives are harmful if swallowed.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of fine dust from the solid compound may cause respiratory irritation.[1][2]

  • Potential for Long-Term Effects: While specific data is absent, the presence of an aromatic amine warrants caution. Some compounds in this broad family are investigated for long-term health effects, reinforcing the need to minimize exposure.[3]

Comparative Hazard Summary of Analogous Sulfonamides

To provide a clear basis for our PPE recommendations, the following table summarizes the GHS hazard classifications for several structurally related compounds.

Compound NameGHS Hazard StatementsSource
4-Nitro-3-(trifluoromethyl)benzenesulfonamideH302, H315, H319, H335[1]
4-AcetamidobenzenesulfonamideH302, H312, H332, H315, H319, H335[2]
Aromatic Sulfonamide (Generic)H302, H317, H350, H410[3]
N-(4-Fluorophenyl)benzenesulfonamideCauses skin and eye irritation

Note: H-Statements correspond to: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H350 (May cause cancer), H410 (Very toxic to aquatic life with long lasting effects).

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The primary goal of PPE is to create a reliable barrier between you and the chemical hazard. Each component of your PPE ensemble is chosen to counteract a specific risk identified in our hazard assessment.

Hand Protection: The First Line of Defense
  • Recommendation: Always wear two pairs of chemical-resistant, powder-free nitrile gloves.

  • Causality: The double-gloving technique is critical. The outer glove absorbs any immediate contamination, while the inner glove provides a secondary barrier against undetected micro-perforations or degradation. Aromatic sulfonamides can cause skin irritation, and this dual barrier significantly reduces the risk of dermal exposure.[1][2] The powder-free specification prevents the aerosolization of particles that could be inhaled or contaminate surfaces.

Body Protection: Shielding Against Spills and Splashes
  • Recommendation: A buttoned, long-sleeved laboratory coat is mandatory. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.

  • Causality: A standard lab coat protects your skin and personal clothing from incidental contact with powders or droplets. All handling should be performed carefully to avoid spills, but this protective layer is a crucial failsafe.[3][4]

Eye and Face Protection: An Absolute Requirement
  • Recommendation: Wear tightly sealed safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Causality: Given that analogous compounds are known to cause serious eye irritation, protecting the eyes from airborne dust or splashes is non-negotiable.[1][2] Standard safety glasses do not provide an adequate seal against fine powders and are therefore insufficient.

Respiratory Protection: Controlling Inhalation Risk
  • Recommendation: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to control dust.[5][6] If engineering controls are insufficient or in the event of a spill outside of a hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • Causality: The primary hazard for inhalation is the fine, solid dust, which can cause respiratory tract irritation.[2] A fume hood provides the highest level of protection by capturing dust at the source. A respirator serves as essential secondary protection should these primary engineering controls fail or be unavailable.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. This protocol integrates PPE use with safe handling and disposal practices.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase A 1. Verify Engineering Controls (Fume Hood Airflow) B 2. Don Inner Gloves A->B C 3. Don Lab Coat & Goggles B->C D 4. Don Outer Gloves C->D E 5. Perform Chemical Transfer (Weighing, Dissolving) D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G H 8. Dispose of Outer Gloves (Inside Hood) G->H I 9. Exit Hood & Remove PPE (Coat, Goggles, Inner Gloves) H->I J 10. Wash Hands Thoroughly I->J

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.